molecular formula C13H26N2 B12869368 1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine

1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine

Cat. No.: B12869368
M. Wt: 210.36 g/mol
InChI Key: AVHKSVGCNJCWHU-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine is a complex organic compound that features both piperidine and pyrrolidine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsCatalysts such as Rhodium complexes can be used to facilitate these reactions .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can be used to modify the saturation of the rings.

    Substitution: Common in modifying the functional groups attached to the rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogen atoms into the structure .

Scientific Research Applications

1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

    Piperidine: A simpler structure but shares the piperidine ring.

    Pyrrolidine: Contains the pyrrolidine ring but lacks the piperidine component.

    Spiropiperidines: Compounds with both piperidine and pyrrolidine rings in a spiro configuration.

Uniqueness: 1-Ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine is unique due to its specific substitution pattern and the presence of both piperidine and pyrrolidine rings. This dual-ring structure can confer unique pharmacological properties and reactivity compared to simpler analogs .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-ethyl-3-(3-ethylpyrrolidin-2-yl)piperidine

InChI

InChI=1S/C13H26N2/c1-3-11-7-8-14-13(11)12-6-5-9-15(4-2)10-12/h11-14H,3-10H2,1-2H3

InChI Key

AVHKSVGCNJCWHU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2CCCN(C2)CC

Origin of Product

United States

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